molecular formula C13H18N4S B2831825 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine CAS No. 2034511-97-0

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2831825
CAS No.: 2034511-97-0
M. Wt: 262.38
InChI Key: OEUUILJFMGPFIN-UHFFFAOYSA-N
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Description

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the thiophene group and the triazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety may play a crucial role in binding to the active site of the target, while the thiophene group may enhance the compound’s stability and bioavailability. The piperidine ring can provide structural flexibility, allowing the compound to adopt the optimal conformation for interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperidine
  • 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(furan-3-yl)piperidine

Uniqueness

1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the thiophene group, which can impart distinct electronic properties compared to similar compounds with different substituents

Properties

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-16-10-14-15-13(16)8-17-5-2-11(3-6-17)12-4-7-18-9-12/h4,7,9-11H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUILJFMGPFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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